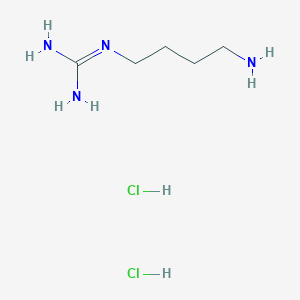

Agmatine dihydrochloride

描述

属性

IUPAC Name |

2-(4-aminobutyl)guanidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQZVYBHNNRZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493907 | |

| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-18-9 | |

| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Agmatine dihydrochloride is synthesized through the decarboxylation of arginine by the enzyme arginine decarboxylase. This reaction can be carried out under controlled laboratory conditions using purified enzymes or through microbial fermentation processes .

Industrial Production Methods: Industrial production of this compound often involves the use of engineered microorganisms such as Corynebacterium crenatum. These microorganisms are genetically modified to overexpress arginine decarboxylase, allowing for efficient conversion of arginine to agmatine. The fermentation process is optimized to achieve high yields of agmatine, which is then converted to its dihydrochloride salt form .

化学反应分析

Types of Reactions: Agmatine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Agmatine can be oxidized to form agmatine-aldehyde, which is further converted to guanidinobutyrate.

Reduction: Reduction reactions involving agmatine are less common but can occur under specific conditions.

Substitution: Agmatine can participate in substitution reactions, particularly involving its amino and guanidine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include diamine oxidase and aldehyde dehydrogenase.

Reduction: Reducing agents are less frequently used but may include hydrogen gas under catalytic conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Guanidinobutyrate and urea.

Reduction: Reduced forms of agmatine, though less common.

Substitution: Various substituted derivatives of agmatine, depending on the nucleophile used.

科学研究应用

Neuropathic Pain Management

Agmatine has been extensively studied for its analgesic properties. Research indicates that it can reduce chronic pain behaviors by inhibiting the N-methyl-D-aspartate receptor (NMDAR) in the central nervous system. This mechanism is particularly relevant for conditions such as neuropathic pain, where traditional opioid treatments may be ineffective or lead to tolerance and dependence .

- Case Study : A clinical trial demonstrated that agmatine administration significantly reduced neuropathic pain in patients suffering from conditions like peripheral neuropathy and lumbar disc-associated radiculopathy .

Neuroprotection

Agmatine exhibits neuroprotective effects against various forms of neuronal damage. Studies have shown that it can mitigate cell damage caused by glucocorticoids and enhance neuronal survival under stress conditions . This property makes it a candidate for treating neurodegenerative diseases and acute CNS injuries.

- Research Findings : In animal models, agmatine has been shown to protect against ischemic injury and promote recovery post-stroke, highlighting its potential for therapeutic intervention in acute neurological events .

Cardioprotection

Agmatine's cardioprotective effects have also been documented. It appears to exert beneficial effects on cardiac function during ischemic events, potentially improving outcomes in patients with cardiovascular diseases .

- Mechanism : The cardioprotective action is believed to involve modulation of nitric oxide synthesis and reduction of oxidative stress within cardiac tissues.

Psychiatric Disorders

Emerging evidence suggests that agmatine may play a role in treating psychiatric conditions such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter systems positions it as a promising candidate for further investigation in mental health treatments .

- Clinical Insights : A study indicated that agmatine could enhance the effects of conventional antidepressants, suggesting synergistic potential in treating mood disorders .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of agmatine is crucial for its application in clinical settings. Recent studies utilizing high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) have provided insights into its distribution and bioavailability:

- Half-Life : Intravenous administration shows a plasma half-life ranging from 14.9 to 18.9 minutes, while oral administration extends this to approximately 74.4–117 minutes due to flip-flop kinetics .

- Bioavailability : The bioavailability of agmatine after oral administration has been determined to be between 29% and 35%, indicating significant absorption but also highlighting the need for optimized delivery methods .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuropathic Pain | Inhibition of NMDAR | Significant pain relief in clinical trials |

| Neuroprotection | Protection against neuronal damage | Enhanced survival in stress conditions |

| Cardioprotection | Modulation of nitric oxide synthesis | Improved cardiac function during ischemia |

| Psychiatric Disorders | Modulation of neurotransmitter systems | Potential enhancement of antidepressant effects |

作用机制

Agmatine dihydrochloride exerts its effects through multiple molecular targets and pathways:

Neurotransmitter Receptors: Modulates receptors such as NMDA, alpha-2 adrenergic, serotonin, opioid, and imidazoline receptors.

Nitric Oxide Synthesis: Inhibits nitric oxide synthase (NOS) activity, reducing nitric oxide production.

Polyamine Metabolism: Regulates polyamine biosynthesis and transport through the induction of antizyme.

相似化合物的比较

Comparison with Similar Compounds

Chemical Structure and Counterion Differences

Agmatine dihydrochloride is often compared to structurally related biogenic amines and their salts. Key differences include:

- Agmatine sulfate (CAS: 2482-00-0): Contains a sulfate counterion instead of hydrochloride. This alters solubility; sulfate salts generally have lower aqueous solubility than hydrochloride salts .

- Putrescine dihydrochloride (C₄H₁₂N₂·2HCl): A linear diamine with a four-carbon chain, lacking the guanidine group present in agmatine .

- Cadaverine dihydrochloride (C₅H₁₄N₂·2HCl): A five-carbon diamine associated with food spoilage, structurally distinct from agmatine’s guanidine moiety .

- Histamine dihydrochloride (C₅H₉N₃·2HCl): Contains an imidazole ring, enabling receptor-specific interactions (e.g., allergic responses) absent in agmatine .

Solubility and Stability

- This compound : Highly soluble in water and polar solvents due to hydrochloride counterions. Stable under refrigeration but hygroscopic .

- Agmatine sulfate: Lower solubility in aqueous solutions compared to the dihydrochloride form; preferred in non-polar solvent systems .

- Putrescine/Cadaverine dihydrochlorides : High solubility in acidic conditions (e.g., 0.6 M perchloric acid), commonly used in extraction protocols .

- Histamine dihydrochloride : Soluble in water but prone to degradation under alkaline conditions .

Analytical Methods and Distinctions

In HPLC analysis, this compound is differentiated from similar compounds via retention times and derivatization protocols (e.g., o-phthalaldehyde/mercaptoethanol) . Key distinctions include:

- Retention Time : this compound elutes earlier than histamine and tyramine due to differences in polarity .

- Derivatization Efficiency : The guanidine group in agmatine reduces derivatization efficiency compared to primary amines like putrescine .

Key Research Findings

- Enzyme Specificity : Histamine dehydrogenase shows negligible activity toward this compound compared to histamine, highlighting substrate selectivity .

- Food Safety : In canned fish, agmatine levels (measured via dihydrochloride standards) correlate with fermentation quality, whereas putrescine/cadaverine indicate spoilage .

生物活性

Agmatine dihydrochloride, a derivative of the amino acid arginine, has garnered attention in recent years for its diverse biological activities. This compound is known for its roles in neurotransmission, neuroprotection, and modulation of inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Agmatine exerts its effects through various mechanisms:

- Modulation of Nitric Oxide (NO) Production : Agmatine inhibits nitric oxide synthase (iNOS), reducing the production of NO in activated microglia. This action is significant in conditions characterized by inflammation and oxidative stress .

- Interaction with Receptors : Agmatine acts as a ligand for imidazoline receptors and NMDA receptors. It has been shown to inhibit pain behaviors through NMDA receptor modulation, particularly in models of neuropathic pain .

- Antioxidant Properties : The compound enhances the antioxidant capacity of cells, promoting the activation of the Nrf2 pathway and increasing glutathione levels. This leads to decreased oxidative damage in various cell types .

- Neuroprotective Effects : Agmatine protects neurons from glucocorticoid-induced damage by inhibiting apoptosis and reducing lactate dehydrogenase release, which is a marker of cell injury .

In Vitro Studies

- Anti-inflammatory Effects : In BV-2 microglial cells, agmatine significantly reduced the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited NF-κB translocation to the nucleus following LPS stimulation. These findings suggest that agmatine promotes an anti-inflammatory phenotype in microglia .

- Neuroprotection Against Glucocorticoids : Agmatine has been shown to prevent neuronal death induced by glucocorticoids in hippocampal cultures. This effect was associated with reduced caspase-3 activity and lower levels of TUNEL-positive cells, indicating its potential as a neuroprotective agent .

- Pain Modulation : Research indicates that agmatine can reverse pain behaviors in models of inflammation and neuropathy. Its analgesic effects are mediated through NMDA receptor inhibition, particularly involving GluN2B subunits .

In Vivo Studies

- Scratching Behavior Induction : In mouse models, intradermal injections of agmatine induced scratching behavior independent of histamine pathways, suggesting its role as a mediator of itch via ASIC3 channels .

- Cardiovascular Effects : Agmatine administration resulted in reduced blood pressure and heart rate in hypertensive rat models, indicating its potential cardiovascular effects through imidazoline receptor activation .

Case Studies

Several case studies have highlighted the therapeutic potential of agmatine:

- Chronic Pain Management : A study involving patients with neuropathic pain suggested that agmatine supplementation led to significant reductions in pain scores, supporting its use as an adjunct therapy for chronic pain conditions.

- Neurodegenerative Diseases : Research on animal models of Alzheimer's disease demonstrated that agmatine could improve cognitive function and reduce neuroinflammation, presenting a promising avenue for future clinical applications.

Summary Table

常见问题

Q. Why do Agmatine’s effects on nitric oxide (NO) vary across studies?

- Methodological Answer :

- Context dependency : Agmatine inhibits iNOS in macrophages but may upregulate eNOS in endothelial cells. Use cell-type-specific KO models (e.g., iNOS⁻/⁻ mice) .

- Dose thresholds : NO modulation is biphasic (low-dose inhibition vs. high-dose stimulation); establish dose-response curves for each model .

- Redox environment : Measure glutathione levels (HPLC) to assess oxidative stress interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。